molecular formula C22H22ClN3O4S B3569522 2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Cat. No.: B3569522
M. Wt: 459.9 g/mol
InChI Key: RXEAAQBUMGIUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structural features, including a chlorinated methoxyphenyl group, a methylbenzenesulfonamido group, and a pyridinylmethylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methoxyphenyl to obtain 5-chloro-2-methoxyphenyl. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamido derivative. The final step involves the coupling of this intermediate with pyridin-4-ylmethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid, while substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the sulfonamido group can enhance its binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares the chlorinated methoxyphenyl group but differs in the sulfonamido and pyridinylmethylacetamide moieties.

    4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Similar in structure but lacks the pyridinylmethylacetamide group.

Uniqueness

The uniqueness of 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-16-3-6-19(7-4-16)31(28,29)26(20-13-18(23)5-8-21(20)30-2)15-22(27)25-14-17-9-11-24-12-10-17/h3-13H,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEAAQBUMGIUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
Reactant of Route 5
2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.